Cas no 117162-85-3 (1-Isocyanato-4-methoxy-2-nitrobenzene)

1-Isocyanato-4-methoxy-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,1-isocyanato-4-methoxy-2-nitro-
- 1-Isocyanato-4-methoxy-2-nitrobenzene
- 4-Methoxy-2-nitrophenyl isocyanate
- 4-METHOXY-2-NITROPHENYL ISOCYANATE 97
- 512036_ALDRICH
- AC1NAK5R
- AC1Q4CY5
- ACMC-20aotz
- ALBB-007536
- CTK4B0167
- MolPort-001-791-525
- Benzene, 1-isocyanato-4-methoxy-2-nitro- (9CI)
- 4-METHOXY-2-NITROPHENYL ISOCYANATE 97
- EN300-1869690
- J-003523
- 4-Methoxy-2-nitrophenyl isocyanate, 97%
- FT-0679338
- AKOS000265755
- MFCD01863696
- SCHEMBL3836840
- 117162-85-3
- DTXSID00403193
- STK504605
-
- MDL: MFCD01863696
- インチ: InChI=1S/C8H6N2O4/c1-14-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3
- InChIKey: FSQHKLWMIIFYNP-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 194.03278
- どういたいしつりょう: 194.03275668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.5Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.33
- ゆうかいてん: 79-82 °C (lit.)
- ふってん: 330.1°C at 760 mmHg
- フラッシュポイント: 153.4°C
- 屈折率: 1.566
- PSA: 81.8
- ようかいせい: 未確定
1-Isocyanato-4-methoxy-2-nitrobenzene セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H312-H315-H319-H332-H334-H335
- 警告文: P261-P280-P305+P351+P338-P342+P311
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 22-26-36
-
危険物標識:
- セキュリティ用語:S22-26-36
- 危険レベル:IRRITANT
- リスク用語:R20/21/22
1-Isocyanato-4-methoxy-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869690-1.0g |
1-isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1869690-5.0g |
1-isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1869690-5g |
1-isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 5g |
$1862.0 | 2023-09-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M166196-10g |
1-Isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 97% | 10g |
¥1230.90 | 2023-09-02 | |
TRC | I248335-500mg |
1-Isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 500mg |
$ 450.00 | 2022-06-02 | ||
TRC | I248335-1000mg |
1-Isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 1g |
$ 720.00 | 2022-06-02 | ||
Enamine | EN300-1869690-0.5g |
1-isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 0.5g |
$616.0 | 2023-09-18 | ||
Enamine | EN300-1869690-0.1g |
1-isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 0.1g |
$565.0 | 2023-09-18 | ||
Enamine | EN300-1869690-0.05g |
1-isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 0.05g |
$539.0 | 2023-09-18 | ||
Enamine | EN300-1869690-1g |
1-isocyanato-4-methoxy-2-nitrobenzene |
117162-85-3 | 1g |
$642.0 | 2023-09-18 |
1-Isocyanato-4-methoxy-2-nitrobenzene 関連文献
-
Can Cui,Cong Zhu,Xiu-Jiang Du,Zhi-Peng Wang,Zheng-Ming Li,Wei-Guang Zhao Green Chem. 2012 14 3157
1-Isocyanato-4-methoxy-2-nitrobenzeneに関する追加情報
1-Isocyanato-4-Methoxy-2-Nitrobenzene: A Comprehensive Overview
The compound 1-isocyanato-4-methoxy-2-nitrobenzene (CAS No. 117162-85-3) is a highly specialized aromatic compound with a unique combination of functional groups, making it a subject of interest in various chemical and pharmaceutical research domains. This compound is characterized by the presence of an isocyanato group (-NCO), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring. The strategic placement of these groups at specific positions on the aromatic ring imparts distinctive chemical properties, which have been extensively studied in recent years.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 1-isocyanato-4-methoxy-2-nitrobenzene. One such approach involves the modification of existing aromatic compounds through directed metallation and subsequent functionalization. For instance, studies published in 2023 have demonstrated the use of palladium-catalyzed cross-coupling reactions to introduce the isocyanato group onto pre-functionalized benzene derivatives. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for its potential applications in material science and pharmacology.
The physical and chemical properties of 1-isocyanato-4-methoxy-2-nitrobenzene are heavily influenced by the electronic effects of its substituents. The nitro group, being a strong electron-withdrawing group, significantly activates the benzene ring towards electrophilic substitution reactions. Conversely, the methoxy group, being an electron-donating group, exerts a competing effect, leading to a complex interplay that modulates the reactivity of the compound. This balance of electronic effects has been exploited in recent studies to design novel materials with tailored electronic properties.
In terms of applications, 1-isocyanato-4-methoxy-2-nitrobenzene has shown promise in the field of polymer chemistry. Its isocyanato group makes it an ideal candidate for polyurethane synthesis, where it can serve as a building block for high-performance materials. Additionally, its nitro group endows it with potential applications in explosives research; however, this aspect remains under strict regulatory scrutiny due to safety concerns.
Recent research has also highlighted the potential of 1-isocyanato-4-methoxy-2-nitrobenzene in drug discovery. The compound's unique structure allows for interactions with various biological targets, making it a valuable lead compound in medicinal chemistry. For example, studies conducted in 2023 have investigated its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and beta-secretase. These findings underscore its potential as a precursor for developing novel therapeutic agents.
From an environmental perspective, understanding the degradation pathways and toxicity profile of 1-isocyanato-4-methoxy-2-nitrobenzene is critical for ensuring its safe handling and disposal. Recent eco-toxicological studies have revealed that under certain conditions, the compound undergoes rapid hydrolysis, reducing its persistence in aquatic environments. However, further research is required to fully assess its impact on ecosystems and human health.
In conclusion, 1-isocyanato-4-methoxy-2-nitrobenzene (CAS No. 117162-85-) represents a versatile compound with multifaceted applications across various scientific disciplines. Its unique combination of functional groups continues to inspire innovative research directions, particularly in materials science and pharmacology. As our understanding of this compound deepens through ongoing studies, it holds great promise for contributing to advancements in both industrial and biomedical fields.
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